ethyl 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyrimidine ring, with an ethyl ester group at the 7-position and a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane. This intermediate is then treated with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. Subsequent cyclization and chlorination steps lead to the formation of the desired pyrrolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as a kinase inhibitor, which can modulate various biological pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and molecular targets. For instance, it binds to the enzyme DNA gyrase, preventing the breakdown of bacterial DNA, which contributes to its antibacterial activity . Additionally, it has been shown to inhibit various kinases, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Ethyl 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate can be compared with other pyrrolopyrimidine derivatives, such as:
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Similar structure but lacks the ethyl ester group, which affects its reactivity and biological activity.
2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine: Contains additional chlorine atoms, which may enhance its potency as a kinase inhibitor.
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate: Similar to the target compound but with a different substitution pattern, leading to variations in its chemical and biological properties.
These comparisons highlight the unique features of this compound, particularly its specific substitution pattern and its resulting effects on reactivity and biological activity.
Properties
Molecular Formula |
C10H10ClN3O2 |
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Molecular Weight |
239.66 g/mol |
IUPAC Name |
ethyl 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)6-4-12-8-7(6)13-5(2)14-9(8)11/h4,12H,3H2,1-2H3 |
InChI Key |
ICQYFJBYJAPHDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1N=C(N=C2Cl)C |
Origin of Product |
United States |
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